molecular formula C18H16FNOS B14763290 1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol

1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol

Cat. No.: B14763290
M. Wt: 313.4 g/mol
InChI Key: TULZVXDDWXJEET-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol is a synthetic organic compound that features a benzo[d]thiazole ring, a fluorophenyl group, and a pent-4-en-1-ol chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the benzo[d]thiazole ring.

    Formation of the Pent-4-en-1-ol Chain: This could involve the addition of a pent-4-en-1-ol moiety through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The double bond in the pent-4-en-1-ol chain can be reduced to a single bond.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like H₂ (Hydrogen) with a Pd/C (Palladium on carbon) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol: Lacks the fluorine atom on the phenyl ring.

    1-(Benzo[d]thiazol-2-yl)-1-(4-chlorophenyl)pent-4-en-1-ol: Contains a chlorine atom instead of fluorine.

    1-(Benzo[d]thiazol-2-yl)-1-(4-methylphenyl)pent-4-en-1-ol: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol can significantly influence its chemical and biological properties, such as its reactivity, binding affinity to biological targets, and overall stability.

Properties

Molecular Formula

C18H16FNOS

Molecular Weight

313.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol

InChI

InChI=1S/C18H16FNOS/c1-2-3-12-18(21,13-8-10-14(19)11-9-13)17-20-15-6-4-5-7-16(15)22-17/h2,4-11,21H,1,3,12H2

InChI Key

TULZVXDDWXJEET-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CC=C(C=C1)F)(C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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